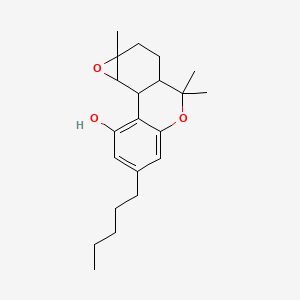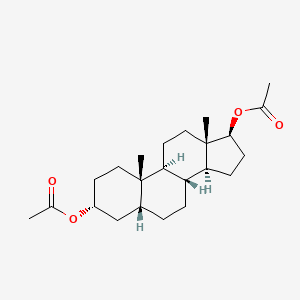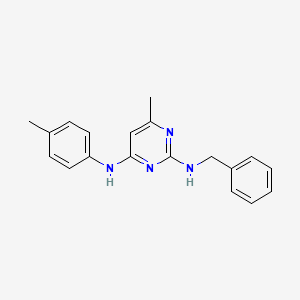
1alpha,2alpha-Epoxyhexahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,2alpha-Epoxyhexahydrocannabinol is a synthetic cannabinoid derivative It is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1alpha,2alpha-Epoxyhexahydrocannabinol can be synthesized through several chemical pathways. One common method involves the epoxidation of hexahydrocannabinol using peracids or other oxidizing agents. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the epoxy group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced reaction vessels, and continuous monitoring of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha,2alpha-Epoxyhexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Diols: Resulting from reduction.
Substituted derivatives: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
1alpha,2alpha-Epoxyhexahydrocannabinol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of epoxy groups and their interactions with various reagents.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1alpha,2alpha-Epoxyhexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various effects, including changes in pain perception, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
1alpha,2alpha-Epoxyhexahydrocannabinol is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Hexahydrocannabinol (HHC): A hydrogenated derivative of THC with different binding affinities to cannabinoid receptors.
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, differing in its double bond position and overall structure.
Cannabidiol (CBD): A non-psychoactive cannabinoid with distinct therapeutic properties.
The uniqueness of this compound lies in its epoxy group, which imparts different chemical reactivity and potential biological effects compared to its analogs.
Propriétés
Numéro CAS |
56687-60-6 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
9,9,13-trimethyl-5-pentyl-8,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-13-11-15(22)18-16(12-13)23-20(2,3)14-9-10-21(4)19(24-21)17(14)18/h11-12,14,17,19,22H,5-10H2,1-4H3 |
Clé InChI |
VSQGBNUBIDZRPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C3C(CCC4(C3O4)C)C(OC2=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)

![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
